tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₀IN₃O₂ . It is a derivative of piperidine and pyrazole, featuring an iodine atom attached to the pyrazole ring. This compound is often used as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves the following steps:
Starting Material: tert-Butyl 4-hydroxypiperidine-1-carboxylate.
Iodination: The hydroxyl group is replaced with an iodine atom using reagents such as iodine and a base.
Pyrazole Formation: The iodinated intermediate is then reacted with a pyrazole derivative to form the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of boronic esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like boronic acids or esters.
Major Products Formed:
Substitution Products: Compounds where the iodine atom is replaced by other functional groups.
Oxidation Products: Compounds with higher oxidation states, such as ketones or carboxylic acids.
Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, such as antimicrobial or anticancer properties .
Medicine:
- Explored as a building block for the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic effects in various diseases .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)-4-hydroxy-1-azepanecarboxylate
Comparison:
- Structural Differences: The presence of different functional groups, such as boronic esters or amino groups, distinguishes these compounds from tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate.
- Reactivity: The iodine atom in this compound makes it more reactive in substitution reactions compared to its analogs.
- Applications: While all these compounds are used as intermediates in organic synthesis, their specific applications may vary based on their unique chemical properties .
Properties
CAS No. |
2680539-41-5 |
---|---|
Molecular Formula |
C14H22IN3O2 |
Molecular Weight |
391.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.